5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Overview
Description
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine is a chemical compound with potential applications in scientific research. It is related to other compounds such as (3,3-Difluorocyclobutyl)methanol and N-(3,3-Difluorocyclobutyl)formamide .
Synthesis Analysis
The synthesis of 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine involves the reaction of 5-(3,3-difluorocyclobutyl)-1H-pyrazol-3-amine with DIPEA and 2,4-dichloropyrimidine in DMSO . An approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, which could potentially be used in the synthesis of this compound, has been described .Scientific Research Applications
Design and Synthesis of Antitumor Agents
Research highlights the synthesis of pyrazol-5-amine derivatives, including structures similar to 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine, for their potential antitumor properties. A study demonstrated the design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines, revealing compound 5h's anti-proliferation activities against tumor cells, suggesting its promise as a scaffold for developing novel antitumor drugs (Shuchao Ma et al., 2020).
Heterocyclic Dyes and Absorption Spectra
Another application involves the synthesis of novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives, illustrating the utility of pyrazol-5-amine-based compounds in developing dyes with unique absorption spectra characteristics (F. Karcı, 2008).
Antibacterial Activity
The multicomponent synthesis of novel heterocyclic scaffolds incorporating pyrazol-5-amine units has been found to exhibit notable antibacterial activities. This application underscores the compound's potential in contributing to the development of new antibacterial agents (Liliya V Frolova et al., 2011).
Development of Drug Discovery Libraries
Efficient one-pot synthesis methods utilizing pyrazol-5-amine derivatives have been developed for constructing diverse heterocyclic ketene aminal libraries. These libraries serve as valuable resources for drug discovery, demonstrating the compound's role in facilitating the exploration of new pharmaceuticals (Fuchao Yu et al., 2013).
Fluorinated Heterocyclic Scaffolds
Research into the synthesis of fluorinated heterocyclic scaffolds, including derivatives of pyrazolo[4,3-c]pyridine-3-amine, highlights the compound's utility in generating novel functionalized molecules with potential applications in material science and pharmacology (C. N. Revanna et al., 2013).
properties
IUPAC Name |
5-(3,3-difluorocyclobutyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3/c8-7(9)2-4(3-7)5-1-6(10)12-11-5/h1,4H,2-3H2,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDVKFLSPHLDGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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